(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,4R,5R)-4-methoxybicyclo[3.2.0]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7-3-5-9(8(10)11)4-2-6(7)9/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSWPOAYMYQPHO-OOZYFLPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2(C1CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@@]2([C@H]1CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and methanol.
Cycloaddition Reaction: A [4+2] cycloaddition reaction is employed to form the bicyclic structure.
Functional Group Transformation:
Industrial Production Methods
Industrial production methods for (1S,4R,5R)-4-Methoxybicyclo[32
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of (1S,4R,5R)-4-Hydroxybicyclo[3.2.0]heptane-1-carboxylic acid.
Reduction: Formation of (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-methanol.
Substitution: Formation of various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: The compound’s rigidity and functional groups make it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid depends on its application:
In Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity.
In Material Science: The compound’s rigidity and functional groups contribute to the stability and properties of the materials it is incorporated into.
Comparison with Similar Compounds
Structural Analogues in Bicyclo[3.2.0]heptane Systems
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structure : Replaces the methoxy group with a sulfur atom (thia) and incorporates a nitrogen atom (aza) in the ring.
- Properties : Exhibits antibiotic activity (e.g., ampicillin derivatives) due to the β-lactam ring and sulfur substitution, which enhance binding to bacterial penicillin-binding proteins .
- Solubility : Exists as a sodium salt or hydrate, with solubility influenced by ionic interactions in polar solvents .
rac-(1R,5R)-3-[(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic Acid
- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine and azabicyclo framework.
- Application : Used in peptide synthesis as a conformationally constrained building block. The Boc group enhances solubility in organic solvents compared to the methoxy variant .
(5R,6S)-6-[(R)-1-Hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid (HTC)
- Structure : Contains a β-lactam ring, thia substitution, and hydroxyethyl side chain.
- Stability : Demonstrates moderate resistance to renal dehydropeptidase-I (DHP-I) hydrolysis, with a Vmax/Km ratio lower than carbapenems like DHM (extremely stable) .
Bicyclo[2.2.1]heptane Derivatives
(1R,4S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure : Smaller bicyclo[2.2.1] system with an oxygen atom (oxa) in the ring and a ketone group.
- Properties : Increased ring strain compared to [3.2.0] systems, leading to higher reactivity in nucleophilic additions. The ketone enhances electrophilicity, unlike the methoxy group’s electron-donating effects .
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure : Methoxy and carboxylic acid substituents on a [2.2.1] scaffold.
- Solubility : Lower polarity than the [3.2.0] analogue due to reduced ring strain and steric shielding of the methoxy group .
Functional Group and Stereochemical Comparisons
Key Findings
Ring System Effects: Bicyclo[3.2.0] systems exhibit greater conformational flexibility than [2.2.1], influencing steric interactions and enzymatic recognition . Methoxy groups in [3.2.0] frameworks enhance solubility in polar solvents compared to nonpolar substituents (e.g., tert-butyl) .
Substituent Impact :
- Thia and aza substitutions (e.g., in β-lactams) improve biological activity but reduce metabolic stability .
- Methoxy groups may hinder enzymatic degradation due to steric bulk, though direct evidence is lacking .
Synthetic Accessibility :
- Methoxylation of bicyclo[3.2.0]heptane requires regioselective conditions to avoid side reactions, similar to iodolactone syntheses .
Q & A
What are the key strategies for synthesizing (1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Answer:
Synthesis typically involves multi-step routes, such as [2+2] cycloadditions of dienes or Diels-Alder reactions to construct the bicyclo[3.2.0]heptane core. For stereochemical control:
- Photochemical methods (e.g., mercury lamp irradiation) can induce [2+2] cycloadditions but require specialized equipment and precise temperature control to avoid side products .
- Chiral auxiliaries or asymmetric catalysis may be employed to enforce the (1S,4R,5R) configuration. For example, enantioselective carboxylation steps using chiral ligands can ensure correct stereochemistry .
- Protection/deprotection strategies (e.g., tert-butoxycarbonyl groups) are critical for preserving reactive sites like the carboxylic acid during synthesis .
How can researchers validate the structural integrity and stereochemical purity of this compound?
Answer:
- X-ray crystallography : Resolves absolute configuration and confirms bicyclic framework geometry .
- NMR spectroscopy : Key for verifying methoxy group placement (δ ~3.3 ppm for OCH₃) and bicyclic proton coupling patterns (e.g., bridgehead protons show distinct splitting) .
- HPLC with chiral columns : Essential for quantifying enantiomeric excess (≥98% purity often required for biological studies) .
What advanced methodologies are used to analyze the impact of stereochemistry on biological activity?
Answer:
- Conformational locking studies : The rigid bicyclic core restricts rotational freedom, enhancing binding selectivity. Computational docking (e.g., molecular dynamics simulations) predicts interactions with targets like enzymes or receptors .
- Stereoisomer comparison : Synthesize and test all stereoisomers (e.g., 1R,4S,5S) to isolate the (1S,4R,5R) form’s bioactivity. Biological assays (e.g., enzyme inhibition) quantify differences in potency .
How can computational modeling optimize the compound’s reactivity in derivatization reactions?
Answer:
- Density Functional Theory (DFT) : Predicts regioselectivity in reactions (e.g., methoxy group participation in nucleophilic attacks). For example, DFT can model electron density at the carboxylic acid to guide esterification .
- Transition state analysis : Identifies energy barriers for stereochemical inversions, aiding in protecting group selection to prevent racemization .
What contradictions exist in synthetic routes, and how can they be resolved?
Answer:
- Photochemical vs. thermal cycloadditions : Photochemical [2+2] methods yield higher stereopurity but are harder to scale, while thermal routes may produce mixtures. Hybrid approaches (e.g., UV light with flow reactors) balance efficiency and control .
- Acid sensitivity : The methoxy group may hydrolyze under acidic conditions. Use mild deprotection agents (e.g., TFA in DCM at 0°C) to preserve functionality .
How do structure-activity relationship (SAR) studies inform the design of derivatives with enhanced bioactivity?
Answer:
- Functional group modifications : Replace the methoxy group with bulkier substituents (e.g., trifluoromethyl) to improve metabolic stability and membrane permeability .
- Bicyclic core rigidity : Retain the bicyclo[3.2.0] framework to maintain conformational constraints, which enhance binding affinity. Derivatives with fused rings (e.g., azabicyclo variants) show improved selectivity in kinase inhibition assays .
What analytical techniques resolve discrepancies in reported biological data for this compound?
Answer:
- Metabolic stability assays : LC-MS quantifies degradation products in liver microsomes to explain variability in in vivo efficacy .
- Target engagement studies : Surface plasmon resonance (SPR) measures binding kinetics to isolate confounding factors (e.g., off-target interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
